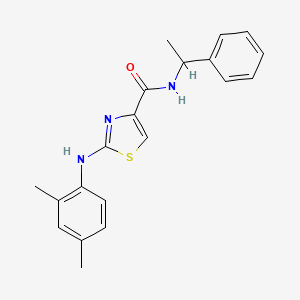![molecular formula C20H15F3N4O2S B2715810 3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one CAS No. 1251687-25-8](/img/structure/B2715810.png)
3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoxaline derivative with a piperazine ring and a chlorophenoxyacetyl group attached . Quinoxaline derivatives are known to exhibit a wide range of biological activities, and the piperazine ring is a common feature in many pharmaceuticals . The chlorophenoxyacetyl group could potentially be involved in various chemical reactions .
Physical And Chemical Properties Analysis
Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of related compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Some derivatives also displayed promising anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies indicated good anticancer potency for some compounds, suggesting their potential as leads in drug design for cancer therapy (S. Mehta, Sanjiv Kumar, et al., 2019).
Chemical Synthesis and Characterization
Research on dibenzosuberanylpiperazine (DSP) derivatives aimed at reversing chloroquine resistance in malaria showcased the systematic synthesis of DSP and its piperazin-1-yl derivatives. These studies are crucial for developing chemosensitizers to combat drug-resistant malaria, illustrating the chemical versatility and potential of these compounds in medicinal chemistry (Y. Osa, Seiki Kobayashi, et al., 2003).
Fluorescence and Luminescent Properties
Another interesting application is in the field of luminescence. Novel piperazine-substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching via photo-induced electron transfer (PET) processes. These findings suggest applications in fluorescence microscopy and the development of fluorescent probes for biological and chemical sensing (Jiaan Gan, Kongchang Chen, et al., 2003).
Enantioselective Synthesis
The enantioselective synthesis of compounds for use as CGRP receptor inhibitors highlights the importance of stereochemistry in drug development. A detailed study presents the development of an economical and stereoselective synthesis method for a potent CGRP receptor antagonist, demonstrating the critical role of chirality in medicinal chemistry (Reginald O. Cann, Chung-pin Chen, et al., 2012).
Mechanism of Action
Target of action
Erastin’s primary targets are mitochondrial voltage-dependent anion channels (VDAC) .
Mode of action
Erastin binds to VDAC and alters its gating, which leads to an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling .
Biochemical pathways
The affected pathway is the RAS-RAF-MEK signaling pathway. The alteration in VDAC gating by Erastin leads to changes in this pathway, resulting in cell death .
Result of action
The molecular and cellular effects of Erastin’s action include the induction of an oxidative, non-apoptotic cell death in certain human tumors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCZWMIZLFZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2715727.png)
![2-[(3Ar,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2715728.png)
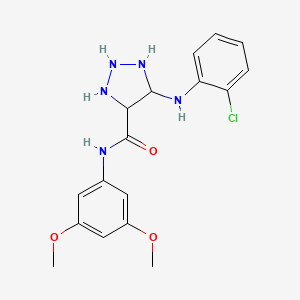
![5-Pyrazolo[1,5-a]pyrazin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2715733.png)
![3-bromo-5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2715735.png)
![N-Methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine sulfate](/img/structure/B2715736.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2715744.png)

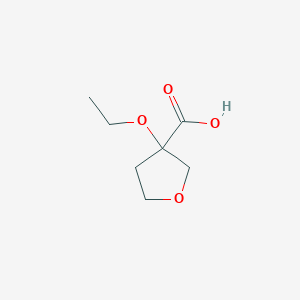
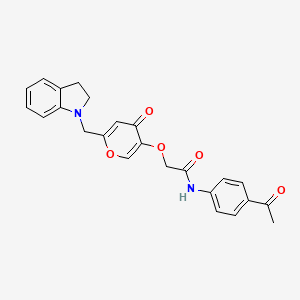
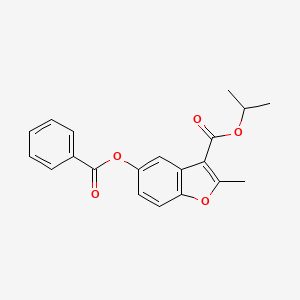
![(E)-3-(furan-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2715749.png)
